(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a pyrrolidine ring substituted with a pyrimidin-2-yloxy group at the 3-position
Scientific Research Applications
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The biological activities of these derivatives have been evaluated. They have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib). They have shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors.
Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidin-2-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone: Unique due to its specific substitution pattern and combination of functional groups.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-22-13-12(4-2-6-16-13)14(20)19-9-5-11(10-19)21-15-17-7-3-8-18-15/h2-4,6-8,11H,5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRVHQUIMACBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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